Product packaging for (Ala1)-par-4 (1-6) (mouse)(Cat. No.:)

(Ala1)-par-4 (1-6) (mouse)

Katalognummer: B12317755
Molekulargewicht: 681.8 g/mol
InChI-Schlüssel: VULJVZXXUQIUEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of the Protease-Activated Receptor Family and Their Biological Context

Protease-Activated Receptors (PARs) are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by the proteolytic cleavage of their extracellular N-terminus. abmole.comtandfonline.com This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor intramolecularly. tandfonline.comnih.gov This irreversible activation mechanism sets PARs apart from typical GPCRs that are activated by soluble ligands. tandfonline.com

There are four known mammalian members of the PAR family: PAR1, PAR2, PAR3, and PAR4. nih.gov They are expressed in a wide variety of cells and tissues, including platelets, endothelial cells, neurons, and smooth muscle cells, and are involved in a plethora of physiological and pathological processes such as hemostasis, thrombosis, inflammation, and pain signaling. nih.gov

Functional Characterization of PAR-4 in Murine Physiology and Pathophysiology

In mice, PAR-4, along with PAR-3, is the primary thrombin receptor on platelets, playing a crucial role in hemostasis and thrombosis. biorxiv.org Unlike human platelets which express PAR-1 and PAR-4, murine platelets lack PAR-1. nih.gov Thrombin, a key enzyme in the coagulation cascade, activates PAR-4, leading to downstream signaling events that trigger platelet aggregation and secretion. nih.gov

PAR-4 signaling is primarily mediated through the G proteins Gq and G12/13. nih.gov Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC), key events in platelet activation. nih.gov The G12/13 pathway activation leads to the activation of Rho/Rho kinase, which is involved in platelet shape change. nih.gov

Beyond its role in hemostasis, PAR-4 has been implicated in various pathophysiological conditions in murine models. Studies have shown its involvement in inflammatory processes, pain modulation, and tissue injury. nih.gov For instance, activation of PAR-4 has been linked to inflammatory responses in the gut and paw edema in rats. nih.gov

Rationale for Investigating Synthetic PAR-4 Peptide Fragments: Focus on (Ala1)-PAR-4 (1-6) (mouse)

To dissect the specific roles of PAR-4 in complex biological systems, researchers require tools that can selectively activate this receptor without triggering other PARs or cellular pathways. While thrombin is a natural agonist, it also activates other PARs, making it difficult to attribute observed effects solely to PAR-4. tandfonline.com This has led to the development of synthetic peptide agonists that mimic the tethered ligand of PAR-4. tandfonline.comnih.gov

The native tethered ligand sequence for murine PAR-4 is Gly-Tyr-Pro-Gly-Lys-Phe (GYPGKF). nih.gov However, this peptide exhibits low potency, limiting its utility in research. nih.gov To overcome this, structure-activity relationship studies were conducted, leading to the development of analogs with improved potency and efficacy. nih.gov

One such analog is (Ala1)-par-4 (1-6) (mouse), with the sequence Ala-Tyr-Pro-Gly-Lys-Phe (AYPGKF). nih.gov The substitution of the N-terminal glycine (B1666218) with alanine (B10760859) results in a peptide that is approximately 10-fold more potent than the native sequence in activating PAR-4. tandfonline.comnih.gov This enhanced potency makes (Ala1)-par-4 (1-6) (mouse) a valuable tool for selectively activating PAR-4 in both in vitro and in vivo murine studies, allowing for a more precise investigation of its physiological and pathophysiological functions. nih.govnih.gov

Historical Development of PAR-4 Peptide Analogs for Research Purposes

The journey to develop effective PAR-4 peptide analogs began with the identification of the native tethered ligand sequences for human (GYPGQV) and murine (GYPGKF) PAR-4. tandfonline.comnih.gov Early research utilized these peptides, but their low potency was a significant hurdle. tandfonline.comnih.gov

In 2000, a key breakthrough came with a structure-activity analysis of PAR-4 peptides, which identified AYPGKF as a more potent and specific agonist for PAR-4. nih.gov This discovery provided researchers with a much-needed tool to probe PAR-4 function. Subsequent research has focused on further optimizing these peptides to create even more potent and stable analogs, as well as developing PAR-4 antagonists for therapeutic purposes. tandfonline.com The development of these synthetic peptides has been instrumental in advancing our understanding of PAR-4 signaling and its role in health and disease.

Research Findings on (Ala1)-par-4 (1-6) (mouse)

The synthetic peptide (Ala1)-par-4 (1-6) (mouse) has been extensively used to characterize the function of PAR-4. Below are some key research findings presented in a data table format.

Parameter Finding Reference
Potency vs. Native Peptide (Ala1)-par-4 (1-6) (mouse) (AYPGKF) is approximately 10-fold more potent than the native murine PAR-4 activating peptide (GYPGKF). tandfonline.comnih.gov
Platelet Aggregation (Rat) Causes platelet aggregation with an EC50 of 15 µM. mobitec.com
Platelet Aggregation (Human) Induces platelet aggregation. mdpi.com
EC50 in Platelet Aggregation (Human) 56 µM in a light-transmission aggregometry assay. tandfonline.com
Calcium Mobilization Induces a slow and sustained calcium mobilization profile characteristic of PAR-4 activation in human platelets. tandfonline.com
In Vivo Inflammatory Response Induces paw edema in rats, demonstrating a pro-inflammatory role. nih.gov
Specificity Selective for PAR-4 and does not activate PAR-1 or PAR-2 at effective concentrations. ahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H47N7O8 B12317755 (Ala1)-par-4 (1-6) (mouse)

Eigenschaften

IUPAC Name

2-[[6-amino-2-[[2-[[1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULJVZXXUQIUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Ala1 Par 4 1 6 Mouse

Characterization of Protein Kinase C (PKC) Modulation by (Ala1)-PAR-4 (1-6) (mouse)

The interaction between (Ala1)-PAR-4 (1-6) (mouse) and the PAR4 receptor is a primary trigger for the activation of the phospholipase C (PLC) pathway, which directly leads to the activation of Protein Kinase C (PKC) isoforms. While the predominant effect is activation, the subsequent signaling involves complex regulatory and feedback mechanisms where certain PKC isoforms can exert inhibitory or modulatory influences on downstream cellular processes.

Specificity of PKC Isoform Modulation by (Ala1)-PAR-4 (1-6) (mouse)

Activation of PAR4 by agonists such as (Ala1)-PAR-4 (1-6) (mouse) leads to Gq-mediated activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG is a crucial second messenger that activates conventional (cPKC) and novel (nPKC) isoforms of PKC. Studies in mouse platelets demonstrate that PAR4 activation robustly increases the phosphorylation of PKC substrates. nih.gov

Table 1: PKC Isoform Modulation Following PAR4 Activation

PKC Isoform Class Primary Role in PAR4 Signaling Documented Modulatory/Inhibitory Role
Conventional (cPKC) Activation via DAG and Ca2+ Involved in negative feedback on Ca2+ signaling downstream of PAR1, but less so for PAR4. nih.gov
Novel (nPKC) Activation via DAG PKCε negatively regulates PAR-mediated platelet aggregation at low agonist concentrations. ahajournals.org

| Atypical (aPKC) | Not directly activated by DAG | N/A in the context of direct PAR4-agonist signaling. |

Molecular Interactions and Binding Dynamics of (Ala1)-PAR-4 (1-6) (mouse) with PKC

The peptide (Ala1)-PAR-4 (1-6) (mouse) does not directly interact with or bind to Protein Kinase C. Instead, it initiates a well-defined signaling cascade that culminates in PKC activation and modulation. The molecular mechanism proceeds as follows:

Receptor Binding: The peptide acts as an agonist, binding to the extracellular domain of the PAR4 receptor.

G-Protein Coupling: This binding induces a conformational change in PAR4, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq family. researchgate.net

Enzyme Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

Second Messenger Production: PLC cleaves PIP2 to generate DAG, which remains in the plasma membrane, and IP3, which diffuses into the cytosol.

PKC Translocation and Activation: DAG recruits conventional and novel PKC isoforms from the cytosol to the plasma membrane, where it binds to their C1 domain, leading to their activation. nih.gov

This indirect mechanism ensures that PKC activation is tightly coupled to receptor occupancy at the cell surface.

Downstream Effects of PKC Inhibition on Cellular Processes

While the primary effect of PAR4 activation is PKC activation, the inhibitory feedback loops initiated by certain PKC isoforms are crucial for regulating the intensity and duration of the cellular response. Studies have shown that PKC can negatively regulate Ca2+ signaling, which is a critical upstream event for its own full activation. nih.gov In human platelets, pharmacologically inhibiting PKC markedly enhances Ca2+ signaling and subsequent phosphatidylserine (B164497) exposure downstream of PAR1, but this effect is significantly less pronounced for PAR4-mediated signaling. nih.gov

This suggests that PKC-mediated negative feedback is a key mechanism for controlling platelet procoagulant activity. Furthermore, specific isoforms like PKCε negatively regulate thromboxane (B8750289) generation, a key process in platelet function. ahajournals.org Therefore, the "inhibitory" aspect of PKC in this context refers to these sophisticated, isoform-specific feedback mechanisms that prevent overstimulation and fine-tune the physiological response following initial PAR4 activation.

Modulation of Epidermal Growth Factor Receptor (EGFR) Phosphorylation by (Ala1)-PAR-4 (1-6) (mouse)

A significant aspect of PAR4 signaling is its ability to engage in crosstalk with other receptor systems, notably the Epidermal Growth Factor Receptor (EGFR). Activation of PAR4 can lead to the ligand-independent activation of EGFR, a process known as transactivation, which initiates a distinct set of downstream signaling cascades.

Impact on EGFR Dimerization and Activation States

Activation of PAR4 in mouse cardiomyocytes by an agonist peptide has been shown to transactivate EGFR and its family member, ErbB-2. nih.govd-nb.info This process is independent of EGFR's natural ligands (like EGF) but results in the phosphorylation of EGFR at key tyrosine residues. ahajournals.org

The mechanism of transactivation involves intracellular kinases. Upon PAR4 activation, a signaling complex is formed that includes Src family kinases. Src is activated and subsequently phosphorylates EGFR on its intracellular kinase domain. nih.govd-nb.info This phosphorylation event mimics the conformational changes that occur during ligand-induced receptor dimerization and activation, effectively switching on the EGFR kinase domain and allowing it to engage with downstream signaling partners.

Table 2: Key Mediators in PAR4-to-EGFR Transactivation

Receptor / Kinase Role in Pathway Reference
PAR4 Initiates the signal upon agonist binding. nih.govahajournals.org
Src Kinase Acts as the intermediary kinase that phosphorylates EGFR. nih.govd-nb.info

| EGFR / ErbB-2 | Is transactivated (phosphorylated) by Src, leading to its activation. | nih.govd-nb.info |

Subsequent Effects on EGFR-Mediated Signaling Cascades

Once EGFR is transactivated, it serves as a docking site for adaptor proteins, leading to the activation of canonical downstream pathways typically associated with growth factor signaling. In mouse cardiomyocytes, PAR4-mediated EGFR transactivation leads to the activation of both the p42/p44 mitogen-activated protein kinase (MAPK), also known as ERK1/2, and the p38 MAPK pathways. nih.govd-nb.info

These signaling cascades are crucial for mediating cellular responses such as cell survival. Studies using PAR4-deficient mice have indicated that this PAR4-EGFR signaling axis plays a protective role in the heart during viral, ischemic, and dilated cardiomyopathy, highlighting the physiological significance of this receptor crosstalk. ahajournals.org The activation of these pro-survival pathways downstream of the transactivated EGFR demonstrates a critical mechanism by which a G-protein coupled receptor can leverage the signaling apparatus of a receptor tyrosine kinase to expand its functional repertoire.

Crosstalk Between PKC Activation and EGFR Pathway Regulation by (Ala1)-PAR-4 (1-6) (mouse)

Activation of PAR4 by agonists such as (Ala1)-par-4 (1-6) (mouse) is known to trigger signaling pathways that can lead to the activation of Protein Kinase C (PKC). This occurs through the Gαq/11 pathway, which stimulates phospholipase C (PLC), leading to the production of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms. Research has demonstrated that the PAR4 agonist AYPGKF, the sequence corresponding to (Ala1)-par-4 (1-6) (mouse), stimulates the phosphorylation of PKC substrates in mouse platelets. This indicates that the peptide is an upstream activator of the PKC signaling pathway.

While direct regulation of the Epidermal Growth Factor Receptor (EGFR) pathway by (Ala1)-par-4 (1-6) (mouse) has not been explicitly detailed in available research, broader studies on PAR4 signaling have revealed a potential for crosstalk. For instance, PAR4 activation has been shown to transactivate the EGFR and ErbB-2 in mouse cardiomyocytes. nih.gov This transactivation is thought to occur through a Src-mediated mechanism that involves p42/p44 MAPK and p38 MAPK. nih.gov This suggests an indirect route by which (Ala1)-par-4 (1-6) (mouse), through its activation of PAR4, could influence EGFR signaling. This crosstalk highlights a complex interplay between G-protein coupled receptors like PAR4 and receptor tyrosine kinases such as EGFR.

Table 1: Summary of Research Findings on PAR4-Mediated Signaling

AgonistCell/Tissue TypeObserved EffectDownstream Mediator(s)Potential Crosstalk
AYPGKFMouse PlateletsPhosphorylation of PKC substratesGαq/11, PLC, DAG-
PAR4 activationMouse CardiomyocytesTransactivation of EGFR and ErbB-2Src, p42/p44 MAPK, p38 MAPKEGFR Pathway

Investigation of Other Potential Molecular Targets and Pathways Influenced by (Ala1)-PAR-4 (1-6) (mouse)

The principal molecular target of (Ala1)-par-4 (1-6) (mouse) is unequivocally the Proteinase-Activated Receptor 4 (PAR4). The majority of its cellular effects are a direct consequence of the activation of this receptor and its subsequent downstream signaling cascades.

Upon binding to and activating PAR4, (Ala1)-par-4 (1-6) (mouse) initiates a range of physiological responses, primarily studied in the context of platelet activation and inflammation. In platelets, PAR4 activation leads to a signaling cascade that results in platelet aggregation and secretion. caymanchem.comglpbio.comechelon-inc.com This process is critical for hemostasis and thrombosis.

Beyond its effects on platelets, this peptide has been shown to induce inflammatory responses. For example, in vivo studies have demonstrated that (Ala1)-par-4 (1-6) (mouse) can cause paw edema in rats, a common model for inflammation. caymanchem.comglpbio.com This suggests that PAR4 activation by this peptide can modulate inflammatory pathways.

The signaling pathways initiated by PAR4 activation are diverse and cell-type specific. In addition to the canonical Gαq/11-PLC-PKC pathway, PAR4 can couple to other G-proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascades, including ERK1/2. nih.gov Furthermore, PAR4 activation can lead to calcium mobilization from intracellular stores, a key second messenger involved in numerous cellular processes. biorxiv.orgnih.gov

Table 2: Investigated Biological Effects and Pathways of (Ala1)-par-4 (1-6) (mouse) via PAR4 Activation

Biological ProcessModel SystemKey Outcome(s)Associated Pathway(s)
Platelet AggregationRat and Human PlateletsInduction of aggregation, increased GPIIb/IIIa expressionGαq/11-PLC-PKC, Calcium mobilization
InflammationRat Paw Edema ModelIncreased paw thicknessInflammatory mediator release
NociceptionRat ModelsIncreased latency to paw withdrawalModulation of sensory neuron activity
Vascular ToneIsolated Rat Aortic RingsRelaxationEndothelium-dependent signaling
Smooth Muscle ContractionRat Gastric Longitudinal MuscleContractionCalcium-dependent pathways

Biological Activities and Pre Clinical Findings of Ala1 Par 4 1 6 Mouse

Antineoplastic Efficacy in Murine Cancer Models

Comprehensive studies detailing the antineoplastic efficacy of "(Ala1)-par-4 (1-6) (mouse)" in murine cancer models are not readily found in the current body of scientific literature. Research into the role of PAR4 in cancer is an emerging field, and while some studies explore the expression and general function of PAR4 in cancer cells, specific data on the effects of its agonists, such as "(Ala1)-par-4 (1-6) (mouse)," remain limited.

Inhibition of Prostate Cancer Cell Growth by (Ala1)-PAR-4 (1-6) (mouse) in Murine Systems

Specific data on the inhibition of prostate cancer cell growth by "(Ala1)-par-4 (1-6) (mouse)" in murine systems is not available in published research. While murine models of prostate cancer, such as those using RM-1 cells, are utilized to study antitumor immunity and the effects of various therapeutic agents, the application of this particular PAR4 agonist in such models has not been reported. nih.govnih.gov The general role of PAR4 activation in prostate cancer cell proliferation is an area that requires further investigation to determine any potential therapeutic effects.

Effects on Cell Cycle Progression and Apoptosis Induction in Malignant Murine Cells

There is no specific information available regarding the effects of "(Ala1)-par-4 (1-6) (mouse)" on cell cycle progression and apoptosis induction in malignant murine cells. The regulation of the cell cycle and the induction of apoptosis are crucial mechanisms for controlling cancer cell proliferation. nih.govoatext.com Studies on other compounds in murine melanoma models have shown that induction of cell cycle arrest at the G0/G1 phase and the triggering of apoptosis are key anti-cancer mechanisms. frontiersin.org However, whether "(Ala1)-par-4 (1-6) (mouse)" elicits similar effects has not been experimentally demonstrated.

Pre-clinical Assessment of Tumorigenesis and Metastasis Modulation in Murine Models

A pre-clinical assessment of the modulation of tumorigenesis and metastasis by "(Ala1)-par-4 (1-6) (mouse)" in murine models has not been documented. Murine models are critical for understanding the complex processes of tumor development and metastasis. nih.govnih.govnih.gov The study of metastasis in these models can involve various techniques, including the use of syngeneic models with an intact immune system to evaluate how therapies interact with the host's defenses against cancer. oncotarget.comcriver.com The potential impact of "(Ala1)-par-4 (1-6) (mouse)" on these processes remains an open area for future research.

Antiplatelet Effects of (Ala1)-PAR-4 (1-6) (mouse) in Murine Systems

While "(Ala1)-par-4 (1-6) (mouse)" is a PAR4 agonist and would be expected to activate, rather than inhibit, platelets, the provided heading requests information on antiplatelet effects. There is no evidence to suggest that "(Ala1)-par-4 (1-6) (mouse)" has antiplatelet effects. In fact, as a PAR4 agonist, it is used experimentally to induce platelet activation. nih.gov The following subsections will address the known pro-platelet activities of PAR4 activation in murine systems.

Investigations into Platelet Activation and Aggregation Pathways

PAR4 is a key receptor on murine platelets that mediates thrombin-induced activation. biorxiv.org The activation of PAR4 by agonists such as AYPGKF-NH2 (a peptide related to "(Ala1)-par-4 (1-6) (mouse)") leads to downstream signaling events that result in platelet activation, granule secretion, and aggregation. biorxiv.orguwo.ca Studies have shown that PAR4-mediated signaling is distinct from that of other platelet receptors and is crucial for the formation of stable thrombi. nih.gov The signaling cascade involves G-protein coupling and leads to an increase in intracellular calcium, which is a critical step in platelet activation. nih.gov

Table 1: Platelet Activation Markers in Response to PAR4 Agonist Peptide (PAR4-AP) in Murine Platelets

Genotype Parameter EC50 (µM) Maximum Activation
PAR4P/P (Wild-Type) P-selectin 180 Reached at 400 µM PAR4-AP
PAR4P/P (Wild-Type) αIIbβ3 144 Reached at 400 µM PAR4-AP
PAR4P/L P-selectin 368 Reached at 800 µM PAR4-AP
PAR4P/L αIIbβ3 284 Reached at 800 µM PAR4-AP

Data derived from a study on a PAR4 variant mouse model, illustrating the response to a PAR4 activating peptide. biorxiv.org

Mechanistic Dissection of Thrombotic Regulation in Murine Models

The role of PAR4 in thrombotic regulation has been investigated in murine models. These studies highlight that PAR4 is a significant contributor to thrombosis, particularly at high thrombin concentrations which are associated with pathological conditions. biorxiv.org Targeting PAR4 has been proposed as a potentially safer antithrombotic strategy compared to targeting PAR1, as it may allow for a more modulated response to thrombin. biorxiv.org Mouse models with altered PAR4 function have demonstrated changes in arterial thrombosis, underscoring the receptor's importance in this process. biorxiv.org

Broader Physiological Impacts in Murine Models Beyond Primary Targets

Pre-clinical research utilizing murine models has revealed that the biological influence of (Ala1)-PAR-4 (1-6) (mouse), a selective agonist of Protease-Activated Receptor 4 (PAR-4), extends beyond its primary roles in platelet activation and thrombosis. In vivo studies have demonstrated its capacity to modulate significant physiological processes, including visceral pain, inflammation, and pruritus, highlighting a broader spectrum of activity.

One of the most notable broader physiological impacts of (Ala1)-PAR-4 (1-6) (mouse) is its role in the modulation of visceral pain. Studies in mice have shown that intracolonic administration of this PAR4 agonist peptide, also known as AYPGKF-NH2, can significantly reduce the visceromotor response to colorectal distension. nih.govnih.govjnmjournal.org This analgesic effect suggests a potential regulatory role for PAR-4 in visceral nociception. nih.govnih.gov Furthermore, the compound has been observed to inhibit visceral hypersensitivity, including allodynia and hyperalgesia, induced by the activation of other receptors such as PAR-2 and Transient Receptor Potential Vanilloid-4 (TRPV4). nih.govwjgnet.com This indicates that PAR-4 activation can counteract pro-nociceptive signals in the gut. The mechanism appears to involve the inhibition of intracellular calcium mobilization in sensory neurons that is typically triggered by pro-nociceptive agents. nih.govjnmjournal.org Interestingly, the expression of PAR-4 has been identified in sensory neurons that project from the colon, providing a direct anatomical basis for these effects. nih.gov In a mouse model of bladder pain, intravesical administration of the PAR4-activating peptide was shown to induce pain, which was linked to the release of macrophage migration inhibitory factor (MIF), suggesting a role for PAR-4 in visceral pain in different organ systems. physiology.org

The inflammatory response is another key area where (Ala1)-PAR-4 (1-6) (mouse) exerts significant effects. While it can exhibit anti-hyperalgesic properties in the context of visceral inflammation at sub-inflammatory doses, higher doses have been associated with pro-inflammatory effects in the colon of mice. wjgnet.comsemanticscholar.org In a different context, such as arthritis, the pro-inflammatory potential of PAR-4 activation is more pronounced. Intraarticular injection of AYPGKF-NH2 in mice has been shown to increase pain behavior and cause synovial hyperaemia, indicating a role in promoting joint inflammation. frontiersin.org This pro-inflammatory action in the joint is thought to involve the sensitization of joint nociceptors through a mechanism that includes mast cell degranulation. frontiersin.org

Beyond pain and inflammation, research has also implicated PAR-4 activation in the sensation of itch (pruritus). Intradermal administration of the PAR-4 agonist AYPGKF-NH2 in mice was found to elicit intense scratching behavior. nih.gov Mechanistic studies suggest that this pruriceptive effect is dependent on Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are known to be involved in sensory signaling. nih.gov

The table below summarizes key preclinical findings on the broader physiological impacts of (Ala1)-PAR-4 (1-6) (mouse) in murine models.

Physiological SystemMurine ModelKey FindingsReference(s)
Visceral Pain Colorectal DistensionReduced visceromotor response and inhibited visceral hypersensitivity. nih.govnih.govjnmjournal.orgwjgnet.comsemanticscholar.org
Bladder Pain ModelInduced bladder pain via macrophage migration inhibitory factor (MIF) release. physiology.org
Inflammation Arthritis ModelIncreased pain behavior and synovial hyperaemia upon intraarticular injection. frontiersin.org
Colonic InflammationExhibited dose-dependent effects, with higher doses being pro-inflammatory. wjgnet.comsemanticscholar.org
Pruritus (Itch) Intradermal InjectionElicited intense scratching behavior. nih.gov
Mechanistic StudyItch response mediated through TRPV1/TRPA1-dependent mechanisms. nih.gov

These findings in murine models underscore the complex and context-dependent physiological roles of PAR-4 activation by (Ala1)-PAR-4 (1-6) (mouse). The compound's ability to modulate visceral pain, influence inflammatory processes in different tissues, and induce itch highlights its potential as a tool to investigate these broader physiological systems.

Advanced Methodologies and Experimental Approaches for Studying Ala1 Par 4 1 6 Mouse

In Vitro Cellular and Biochemical Assays

A variety of in vitro assays are fundamental to understanding the molecular mechanisms initiated by (Ala1)-PAR-4 (1-6) (mouse) at the cellular level. These assays allow for the controlled investigation of its effects on cell health, enzyme activity, receptor interaction, and global cellular changes.

Cell-Based Assays for Proliferation, Viability, and Apoptosis

Cell-based assays are critical for determining the impact of PAR4 activation on cell fate. Studies have shown that activation of PAR4 can have divergent effects on cell proliferation and survival depending on the cell type.

Proliferation Assays: The effect of PAR4 activation on cell proliferation has been investigated in cancer cell lines. For instance, the PAR4 agonist has been shown to promote the proliferation of colon cancer cells. spandidos-publications.com Wound-scratch assays are also utilized to assess cell migration and proliferation in response to PAR4 activation. In HT29 human colon cancer cells, activation of PAR4 with its agonist peptide was shown to influence cell migration. nih.gov

Apoptosis Assays: The pro-apoptotic potential of PAR4 activation is a significant area of investigation. In neonatal rat cardiomyocytes (NRCMs), treatment with the PAR4 agonist peptide AYPGKF induced an increase in caspase-3 activity and the number of TUNEL-positive cells, both indicators of apoptosis. nih.gov Overexpression of wild-type PAR4 in these cells enhanced their susceptibility to apoptosis, even at low thrombin concentrations. nih.gov These studies often employ techniques such as immunoblot analysis for caspase-3 and TUNEL staining to visualize and quantify apoptotic cells. nih.gov

Assay TypeCell Line/ModelKey FindingsReference
ProliferationColon Cancer CellsPAR4 agonist promotes cell proliferation. spandidos-publications.com
Migration/ProliferationHT29 CellsPAR4 activation influences cell migration. nih.gov
ApoptosisNeonatal Rat Cardiomyocytes (NRCMs)PAR4 activation induces apoptosis (increased caspase-3 activity, TUNEL-positive cells). nih.gov

Enzyme Activity Assays for Kinase Inhibition

Rather than direct kinase inhibition, studies involving the PAR4 agonist peptide AYPGKF have primarily focused on the activation of various kinase signaling pathways. These assays are essential for dissecting the downstream signaling cascades initiated by PAR4.

Src Family Kinase (SFK) Activation: In murine platelets, the PAR4 agonist AYPGKF has been shown to induce the phosphorylation of SFKs, an effect dependent on Gq/Ca2+ signaling. nih.gov This activation is a critical step in Gq-mediated platelet activation.

p38 Mitogen-Activated Protein Kinase (MAPK) Activation: Studies in cardiomyocytes have demonstrated that the PAR4 agonist AYPGKF activates the p38-MAPK pathway. nih.gov This activation is part of a distinct signaling phenotype for PAR4 compared to other G protein-coupled receptors in these cells. nih.gov

Protein Kinase C (PKC) Involvement: The aggregation of murine platelets induced by the PAR4 agonist is partially dependent on Protein Kinase C (PKC). ahajournals.org Studies using PKC inhibitors and PKCδ null murine platelets have shown that PKCδ contributes to this PKC-dependent aggregation. ahajournals.org

Kinase PathwayCell TypeMethod of DetectionKey FindingReference
Src Family Kinases (SFK)Murine PlateletsWestern Blot for phosphorylated SFKsAYPGKF induces Gq/Ca2+-dependent SFK phosphorylation. nih.gov
p38 MAPKCardiomyocytesNot specifiedAYPGKF activates the p38-MAPK pathway. nih.gov
Protein Kinase C (PKC)Murine PlateletsPlatelet aggregation assays with PKC inhibitorsAYPGKF-induced platelet aggregation is partially PKC-dependent. ahajournals.org

Receptor Binding and Signaling Pathway Analysis using Murine Cell Lines

Understanding the interaction of (Ala1)-PAR-4 (1-6) (mouse) with its receptor and the subsequent signaling pathways is fundamental. Various assays are employed in murine cell lines to characterize these events.

Receptor Activation and Specificity: The peptide AYPGKF was identified as a potent and relatively specific agonist for mouse PAR4, being approximately 10-fold more potent than the native tethered ligand peptide GYPGKF. nih.gov Its specificity is partly attributed to the tyrosine at position 2. nih.gov

G-Protein Coupling: In PAR4-expressing cells, AYPGKF, much like thrombin, triggers phosphoinositide hydrolysis but does not inhibit adenylyl cyclase, indicating that murine PAR4 couples to Gq and not Gi. nih.gov

Downstream Signaling Cascades: Activation of PAR4 in murine endothelial cells with AYPGKF triggers calcium mobilization and phosphorylation of ERK1/2. ashpublications.org In murine platelets, PAR4 activation leads to the activation of integrin αIIbβ3 and subsequent "inside-out" signaling. jci.org This process is crucial for platelet aggregation and is impaired in Rap1b-null platelets. jci.org Furthermore, PAR4 signaling in platelets can lead to the formation of ceramide through the action of neutral sphingomyelinase, which is involved in NF-κB activation. haematologica.org

Gene Expression and Proteomic Profiling in Response to (Ala1)-PAR-4 (1-6) (mouse)

To gain a global understanding of the cellular response to PAR4 activation, high-throughput techniques like gene expression profiling and proteomics are utilized.

Gene Expression Analysis: RNA sequencing has been employed in HEK cells treated with the PAR4 agonist AYPGKF-NH2 to investigate β-arrestin-dependent PAR4 signaling. biorxiv.org These studies revealed that β-arrestins can regulate PAR4-dependent gene transcription, with an upregulation of genes associated with cell-cell adhesion, blood coagulation, and blood circulation. biorxiv.org

Proteomic Profiling: Quantitative mass spectrometry-based proteomics has been used to analyze the secretome of platelets upon stimulation with a PAR4 agonist. This approach identified 93 proteins in the releasate, providing a comprehensive view of the proteins released from α-granules. oup.com However, this study did not find evidence for differential release of pro- or anti-angiogenic factors based on PAR4 stimulation alone. oup.com

Pre-clinical In Vivo Murine Models

In vivo murine models are indispensable for studying the physiological and pathophysiological roles of PAR4 activation in a whole-organism context, particularly in disease models like cancer.

Establishment and Utilization of Murine Tumor Models

The role of PAR4 in cancer has been investigated using murine tumor models, where the receptor's activity is often probed with its specific agonist.

Xenograft Models: To assess the in vivo tumorigenicity of the PAR4 gene, ectopic tumor xenograft mouse studies have been performed. mdpi.com In these models, human colon cancer cells (RKO or HCT116) are treated with the PAR4 agonist AYPGKF before being subcutaneously injected into nude mice. mdpi.com Tumor growth is then monitored to determine the effect of PAR4 activation on tumor development. mdpi.com Similarly, the role of PAR2 in controlling PAR4 oncogenicity has been studied in a xenograft mouse model where RKO cells were treated with AYPGKF. mdpi.com

Syngeneic Models: In a study using the MMTV-PyMT mouse model of breast cancer, the responsiveness of breast cancer cells to the PAR4 agonist AYPGKF was evaluated. nih.gov While the cells responded to thrombin and a PAR2 agonist, they did not show a response to the PAR4 agonist, highlighting tissue-specific differences in PAR4 functionality. nih.gov Syngeneic murine tumor models, such as those using CT26 colon carcinoma or B16 melanoma cells, are valuable for studying the interaction between the tumor and an intact immune system, although specific studies focusing on (Ala1)-PAR-4 (1-6) (mouse) in these models are not extensively documented. nih.gov

Murine Model TypeCancer TypeCell LineKey ApplicationReference
Ectopic XenograftColon CancerRKO, HCT116Assessing in vivo tumorigenicity of PAR4 upon activation with AYPGKF. mdpi.com
Ectopic XenograftColon CancerRKOInvestigating the role of PAR2 in controlling PAR4 oncogenicity. mdpi.com
Syngeneic (MMTV-PyMT)Breast CancerPrimary breast cancer cellsEvaluating functional PAR4 signaling in breast cancer cells. nih.gov

Murine Models for Assessing Thrombosis and Hemostasis

The investigation of (Ala1)-PAR-4 (1-6) (mouse), a synthetic agonist of Protease-Activated Receptor 4 (PAR4), relies heavily on murine models to elucidate the receptor's role in thrombosis and hemostasis. biomol.commobitec.com Since mouse platelets express PAR4 as the primary functional thrombin receptor, these models are critical for understanding the physiological and pathophysiological consequences of PAR4 activation. nih.govnih.gov Studies often utilize genetically modified mice, such as PAR4 knockout (Par4-/-) mice, to create a baseline against which the effects of PAR4 agonists can be measured. nih.govnih.govpnas.org These knockout mice exhibit platelets that are unresponsive to thrombin but respond to other agonists, have prolonged bleeding times, and show reduced thrombus formation in various injury models. nih.govpnas.org

Commonly employed murine models include:

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis: This widely used model involves the topical application of ferric chloride to an artery, typically the carotid artery, to induce oxidative injury to the vessel wall, leading to thrombus formation. nih.govpnas.org The time to vessel occlusion is a key parameter measured. Studies have shown that global PAR4 deficient mice have a significantly prolonged time to carotid artery occlusion compared to wild-type mice, establishing the critical role of PAR4 in this process. nih.gov Similarly, mice with a platelet-specific deletion of PAR4 show a comparable reduction in arterial thrombosis, confirming that platelet PAR4 is the key contributor. nih.govnih.gov The (Ala1)-PAR-4 (1-6) (mouse) peptide can be used in wild-type or modified mice within this model to study specific aspects of PAR4-mediated thrombus stabilization and propagation.

Venous Thrombosis Models: To study the role of PAR4 in the venous system, models such as inferior vena cava (IVC) stasis or stenosis are utilized. researchgate.netnih.gov These models mimic conditions of low blood flow that are predisposing factors for venous thromboembolism (VTE). Research using mice with a PAR4 variant (PAR4-P322L) that reduces receptor reactivity showed a decreased incidence and size of venous clots, highlighting PAR4's role in VTE. researchgate.netnih.gov

Tail Bleeding Time and Saphenous Vein Laser Injury Models: Hemostasis, the physiological process to stop bleeding, is assessed using models like the tail transection bleeding time assay. nih.govresearchgate.net PAR4 knockout mice consistently show prolonged bleeding times. nih.gov More sophisticated models, such as the saphenous vein laser injury model, allow for real-time visualization and quantification of hemostatic plug formation and stability. nih.gov In this model, both global and platelet-specific PAR4 deficient mice exhibit impaired hemostatic plug stability, a phenotype that can be further explored using PAR4 agonists. nih.gov

Microfluidic Flow Chamber Assays: These ex vivo models bridge the gap between in vitro assays and in vivo models by allowing the study of platelet function under controlled hemodynamic conditions. neeveslab.com Microfluidic channels coated with prothrombotic stimuli like collagen are perfused with whole blood from mice. neeveslab.com This setup allows for the detailed measurement of platelet adhesion, aggregation, and thrombus stability at various shear stresses, mimicking both venous and arterial flow. neeveslab.com Notably, the direct application of the PAR4 agonist AYPGKF (the one-letter code for (Ala1)-PAR-4 (1-6) (mouse)) to pre-formed thrombi in these chambers was shown to enhance the stability of platelet aggregates, demonstrating a direct role for PAR4 signaling in strengthening thrombi independent of fibrin (B1330869) formation. neeveslab.com

Model TypeSpecific ModelKey Parameters MeasuredTypical Finding in PAR4 DeficiencyRelevance for (Ala1)-PAR-4 (1-6) (mouse) Studies
Arterial Thrombosis Ferric Chloride (FeCl₃) Injury (Carotid Artery)Time to vessel occlusion, Thrombus sizeProlonged occlusion time, Reduced thrombus size nih.govTo investigate the specific contribution of PAR4 activation to the rate and extent of arterial thrombus formation.
Venous Thrombosis Inferior Vena Cava (IVC) Stasis/StenosisThrombus incidence and weight/sizeReduced clot size researchgate.netnih.govTo assess the role of PAR4 agonism in the context of venous thromboembolism.
Hemostasis Tail Bleeding/Transection AssayBleeding time, Blood lossProlonged bleeding time nih.govresearchgate.netTo evaluate how exogenous PAR4 activation might influence the primary hemostatic plug formation.
Hemostasis Saphenous Vein Laser InjuryTime to plug formation, Plug stabilityImpaired hemostatic plug stability nih.govTo dissect the role of PAR4 signaling in the stabilization phase of hemostasis.
Ex Vivo Flow Model Microfluidic Flow Chamber (Collagen-coated)Platelet deposition, Aggregate stability under shearReduced platelet accumulation and stabilityTo directly test the effect of the agonist on thrombus stability under defined flow conditions. neeveslab.com

Pharmacokinetic and Pharmacodynamic Characterization of (Ala1)-PAR-4 (1-6) (mouse) in Murine Systems

The characterization of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential for interpreting experimental results. PK describes the journey of the compound through the body (absorption, distribution, metabolism, and excretion), while PD describes the compound's effect on the body. nih.gov

Pharmacokinetic (PK) Approaches Detailed PK studies for the peptide (Ala1)-PAR-4 (1-6) (mouse) in murine systems are not extensively published in the public domain. However, standard methodologies would be employed for its characterization. As a peptide administered for in vivo studies, it would likely be delivered via intravenous or intraperitoneal injection to ensure bioavailability.

Key PK parameters that would be assessed include:

Clearance (CL): The rate at which the compound is removed from the body. Peptides are often cleared rapidly by proteolysis in the plasma and filtration by the kidneys.

Volume of Distribution (Vd): The extent to which the compound distributes into body tissues.

Half-life (t½): The time it takes for the plasma concentration of the compound to decrease by half.

These parameters are typically determined by collecting blood samples at various time points after administration and measuring the concentration of the compound using methods like liquid chromatography-mass spectrometry (LC-MS). The rapid degradation of peptides in biological systems often results in a short half-life, a critical factor to consider when designing in vivo experiments.

Pharmacodynamic (PD) Characterization The pharmacodynamic effects of (Ala1)-PAR-4 (1-6) (mouse) are well-characterized, as its primary function is to serve as a selective activator of the PAR4 receptor. cpcscientific.com The PD effects are measured both in vitro and ex vivo using blood and platelets from mice, as well as in vivo within the thrombosis and hemostasis models described previously.

Key PD endpoints include:

Platelet Aggregation: (Ala1)-PAR-4 (1-6) (mouse), also known as AYPGKF, is a potent inducer of platelet aggregation. tandfonline.comtandfonline.com This is typically measured ex vivo using light transmission aggregometry (LTA) on platelet-rich plasma (PRP). The peptide induces a dose-dependent aggregation response. tandfonline.com

Platelet Activation Markers: The activation state of platelets can be quantified by measuring the surface expression of specific markers using flow cytometry. Following stimulation with (Ala1)-PAR-4 (1-6) (mouse), platelets upregulate proteins such as P-selectin (a marker of alpha-granule release) and activated integrin αIIbβ3 (a marker for the ability to bind fibrinogen). cwru.eduresearchgate.net

Calcium Mobilization: PAR4 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in platelet signaling. This can be measured in isolated platelets loaded with a calcium-sensitive fluorescent dye.

In Vivo Thrombus Formation: The ultimate PD effect of the compound in the context of this article is its impact on thrombosis and hemostasis in live animals. As mentioned, infusion of this agonist can be used in models like the microfluidic chamber to directly observe its effect on thrombus stability. neeveslab.com

The relationship between the administered dose (PK) and the observed biological effect (PD) is crucial. For instance, studies on PAR4 antagonists use agonists like (Ala1)-PAR-4 (1-6) (mouse) at various concentrations to characterize the extent and duration of receptor inhibition. tandfonline.com This demonstrates the utility of a well-characterized agonist in the broader study of its receptor's pharmacology.

ParameterMethod of AssessmentFinding / Effect of (Ala1)-PAR-4 (1-6) (mouse)
Platelet Aggregation Light Transmission Aggregometry (LTA)Induces dose-dependent platelet aggregation mobitec.comtandfonline.com
P-selectin Expression Flow CytometryIncreases surface P-selectin, indicating alpha-granule release cwru.edu
Integrin αIIbβ3 Activation Flow CytometryIncreases activated αIIbβ3 on the platelet surface cwru.edu
Intracellular Signaling Calcium Mobilization AssayTriggers a rise in intracellular calcium levels
Thrombus Stability Microfluidic Flow Chamber AssayEnhances the stability of platelet aggregates under shear stress neeveslab.com

Research Gaps and Future Directions for Ala1 Par 4 1 6 Mouse Research

Elucidating the Full Spectrum of Biological Roles of (Ala1)-PAR-4 (1-6) (mouse) in Murine Systems

The activation of PAR4 in mice is known to play a crucial role in platelet activation and thrombus formation. pnas.org However, the biological functions of PAR4 extend far beyond thrombosis. PAR4 is expressed in a variety of cell types, including endothelial cells, immune cells, and cells within the kidney, suggesting a broader physiological and pathophysiological significance. nih.govphysiology.orgresearchgate.net

Current research has implicated PAR4 signaling in:

Kidney Disease: Studies using PAR4 knockout (KO) mice have shown that the absence of this receptor protects against fibrosis, inflammation, and functional decline in models of both acute and chronic kidney injury. nih.govphysiology.org

Inflammation: PAR4 activation contributes to inflammatory processes, including paw edema in rats and platelet-stimulated inflammation. glpbio.comphysiology.org Under inflammatory conditions, PAR4 expression can be upregulated. physiology.orgresearchgate.net

Ischemia-Reperfusion Injury: PAR4 KO mice exhibit protection against ischemia-reperfusion injury in the brain and experience less myocyte death and cardiac dysfunction following a myocardial infarction. physiology.orgresearchgate.net

Vascular Function: Activation of PAR4 can induce the relaxation of aortic rings, pointing to a role in regulating vascular tone. glpbio.comahajournals.org

Nociception: In vivo studies in rats demonstrate that the PAR4 activating peptide can modulate the nociceptive threshold in response to thermal and mechanical stimuli. glpbio.com

A significant research gap lies in systematically characterizing the function of PAR4 in these and other organ systems. Future studies should utilize (Ala1)-PAR-4 (1-6) (mouse) to probe the receptor's role in the nervous, gastrointestinal, and immune systems within murine models to build a comprehensive map of its biological activities.

Identification of Novel Downstream Effectors and Interaction Partners

PAR4 is a G protein-coupled receptor (GPCR) that primarily signals through Gq, leading to calcium mobilization. nih.gov This influx of calcium activates a cascade of downstream kinases and phosphatases, which in turn mediate cellular responses like platelet granule secretion and integrin activation. nih.gov While this core pathway is established, the full complement of downstream effectors and protein interaction partners for PAR4 remains incompletely understood, especially in a cell-type-specific context in mice.

Recent studies have begun to uncover more complex signaling networks. For example, in diabetic mice, PAR4 signaling has been shown to drive caspase-1-dependent production of the inflammatory cytokine IL-1β via inflammasome pathways. mdpi.com In human platelets, PAR4 is known to interact with other receptors, such as the P2Y12 receptor, to synergistically promote platelet activation. nih.gov

A key future direction is the systematic identification of novel downstream targets and binding partners of PAR4 in various murine tissues. Unbiased screening approaches could reveal previously unknown signaling axes and regulatory mechanisms. Elucidating these pathways is critical for understanding how PAR4 activation by agonists like (Ala1)-PAR-4 (1-6) (mouse) leads to specific physiological outcomes.

Table 1: Known Downstream Signaling Components of PAR4 Activation
Component TypeSpecific Effector/PartnerAssociated FunctionReference
G ProteinGqPrimary transducer of PAR4 signal nih.gov
Second MessengerCalcium (Ca2+)Mobilization from intracellular stores nih.gov
Kinases/PhosphatasesMAPKsCell signaling, proliferation, inflammation nih.gov
PKCsSignal transduction, cellular regulation nih.gov
PLA2Inflammatory mediator production nih.gov
CalpainCalcium-dependent protease activity nih.gov
Interaction PartnerP2Y12 ReceptorSynergistic platelet activation (in humans) nih.gov
Downstream PathwayInflammasome (Caspase-1)IL-1β production in diabetic heart models mdpi.com

Development of Advanced Murine Models to Mimic Complex Pathophysiological Conditions

Murine models are indispensable tools for biomedical research, offering a platform to study disease mechanisms and test therapeutic interventions in an environment with significant genetic similarity to humans. criver.comnih.gov Research on PAR4 has benefited greatly from the development of various mouse models.

However, existing models have limitations. Whole-body PAR4 knockout mice, while useful, cannot delineate the specific contribution of PAR4 in different cell types to a given pathology. nih.gov To overcome this, future research should focus on developing more sophisticated models, such as:

Conditional Knockout Mice: The creation of mice with floxed F2rl3 (the gene encoding PAR4) alleles would allow for tissue- or cell-type-specific deletion of the receptor. This would enable researchers to dissect the precise roles of platelet PAR4 versus endothelial PAR4 or neuronal PAR4 in complex diseases like thrombosis or neuroinflammation.

Point Mutation Models: Building on the success of models with specific human variants, creating mice with mutations in key functional domains of PAR4 could help elucidate structure-function relationships. nih.govbiorxiv.org This would provide invaluable insights into receptor activation, signaling bias, and desensitization.

Humanized Mouse Models: While a model expressing human PAR4 in the absence of mouse PAR4 already exists, further refinement of humanized models could improve the translatability of findings from mice to human physiology, especially given the known functional differences between the human and mouse receptors. nih.gov

These advanced models will be crucial for accurately mimicking complex human diseases where PAR4 is implicated and for providing more precise platforms to test novel therapeutic strategies.

Table 2: Existing and Proposed Murine Models for PAR4 Research
Model TypeDescriptionResearch ApplicationStatus
Knockout (KO)Complete deletion of the F2rl3 gene.Studying the overall role of PAR4 in various diseases (e.g., thrombosis, kidney injury).Existing pnas.orgnih.gov
Humanized TransgenicExpresses human PAR4 on a mouse PAR4 KO background.Comparing the functional differences between human and mouse PAR4.Existing nih.gov
Knock-in (Variant)Introduces a specific point mutation (e.g., mouse homolog of a human SNP) into the endogenous gene.Investigating the in vivo impact of specific genetic variants on receptor function.Existing nih.govbiorxiv.org
Conditional KnockoutAllows for deletion of the F2rl3 gene in specific cell types or at specific times.Dissecting the tissue-specific roles of PAR4 in complex pathologies.Proposed

Potential for Deriving Novel Therapeutic Strategies from (Ala1)-PAR-4 (1-6) (mouse) Insights

While (Ala1)-PAR-4 (1-6) (mouse) is an agonist used for research purposes, the insights gained from its mechanism of action are directly relevant to the development of therapeutic antagonists. By understanding how this peptide binds to and activates PAR4, medicinal chemists can design small molecules or biologics that block this interaction. Given the evidence from murine models that inhibiting or deleting PAR4 is protective in several disease states, PAR4 represents a promising therapeutic target. nih.gov

Future research should focus on leveraging the knowledge of PAR4 activation to develop potent and selective inhibitors. The potential therapeutic applications are broad and include:

Anti-thrombotic Therapies: PAR4 antagonists could represent a new class of antiplatelet drugs, potentially with a favorable safety profile that inhibits thrombosis with a reduced impact on normal hemostasis. nih.gov

Anti-inflammatory and Anti-fibrotic Agents: Given the protective effects seen in PAR4 KO mice, PAR4 inhibition could be a novel strategy for treating chronic kidney disease and other conditions characterized by inflammation and fibrosis. nih.gov

Neuroprotection: Targeting PAR4 may offer a therapeutic avenue for mitigating tissue damage following ischemic events like stroke. nih.gov

Integration of Multi-Omics Approaches to Uncover Comprehensive Biological Effects

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to gain a holistic understanding of biological systems. nih.gov To date, research on PAR4 has largely followed a hypothesis-driven approach. A significant research gap exists in applying unbiased, systems-level analyses to map the consequences of PAR4 activation.

Future studies should integrate multi-omics approaches to characterize the response to (Ala1)-PAR-4 (1-6) (mouse) in various murine cells and tissues:

Transcriptomics (RNA-seq): Can identify all genes whose expression is altered following PAR4 activation, revealing novel regulated pathways.

Proteomics: Can provide a global view of changes in protein levels and post-translational modifications (e.g., phosphorylation) that constitute the downstream signaling events.

Metabolomics: Can uncover shifts in cellular metabolism that result from PAR4 signaling. elifesciences.org

By combining these datasets, researchers can construct comprehensive network models of PAR4 function. nih.govnasa.gov This integrative approach will be instrumental in uncovering unexpected biological roles, identifying novel downstream effectors, and discovering potential biomarkers or new therapeutic targets related to PAR4 signaling.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to elucidate the molecular mechanism of (Ala1)-PAR-4 (1-6) (mouse) in apoptosis induction?

  • Methodology : Use in vitro assays (e.g., caspase-3 activation, Annexin V staining) combined with knockout or knockdown models to assess apoptotic pathways. For protein interaction studies, employ co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to identify binding partners like PKCζ or NF-κB . Validate findings using Western blotting for downstream targets (e.g., Bcl-2 family proteins). Include controls for specificity, such as scrambled peptide controls and siRNA validation .

Q. How can researchers ensure reproducibility in synthesizing and characterizing (Ala1)-PAR-4 (1-6) (mouse)?

  • Methodology : Document synthesis protocols rigorously, including solid-phase peptide synthesis (SPPS) conditions (e.g., resin type, coupling reagents, cleavage steps). Characterize purity via HPLC (>95%) and confirm identity using mass spectrometry (MS) and NMR . For functional validation, standardize cell lines (e.g., mouse embryonic fibroblasts) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .

Q. What are the key variables to control when studying (Ala1)-PAR-4 (1-6) (mouse) in tumor-selective cytotoxicity assays?

  • Methodology : Define independent variables (e.g., peptide concentration, exposure time) and dependent variables (e.g., cell viability via MTT assay, ROS production). Control for confounding factors like cell density, passage number, and batch-to-batch peptide variability. Use a PICOT framework to structure the study: Population (specific cancer cell lines), Intervention (peptide treatment), Comparison (normal cells), Outcome (IC50 values), Time (24–72 hours) .

Advanced Research Questions

Q. How can structural modifications to (Ala1)-PAR-4 (1-6) (mouse) enhance its tumor-selective cytotoxicity while minimizing off-target effects?

  • Methodology : Apply rational design using molecular dynamics simulations to predict stability and binding affinity. Synthesize analogs with substitutions at critical residues (e.g., Ala1, Lys3) and test via high-throughput screening. Use a dual-variable experimental design to compare efficacy (e.g., apoptosis induction in HeLa cells) and toxicity (e.g., viability of primary hepatocytes). Analyze dose-response curves and calculate selectivity indices (SI = IC50_normal / IC50_cancer) .

Q. What statistical methods are appropriate for resolving contradictions in published data on (Ala1)-PAR-4 (1-6) (mouse)’s role in non-apoptotic pathways?

  • Methodology : Perform meta-analysis of existing studies to identify heterogeneity sources (e.g., cell type, assay endpoints). Use ANOVA or mixed-effects models to account for inter-study variability. For novel data, apply Bayesian inference to quantify uncertainty in conflicting results (e.g., autophagy vs. necroptosis markers) . Validate findings with orthogonal assays (e.g., LC3-II puncta quantification for autophagy) .

Q. How can researchers design in vivo studies to evaluate the therapeutic potential of (Ala1)-PAR-4 (1-6) (mouse) in metastatic models?

  • Methodology : Utilize syngeneic or xenograft mouse models with luciferase-tagged tumor cells for real-time metastasis tracking. Optimize peptide delivery (e.g., intraperitoneal vs. intravenous) and pharmacokinetics (e.g., half-life via LC-MS/MS). Include endpoints like tumor burden (bioluminescence imaging), survival analysis, and histopathology for off-target toxicity. Address ethical limitations by adhering to ARRIVE guidelines for animal studies .

Q. What strategies mitigate limitations in translational research when extrapolating (Ala1)-PAR-4 (1-6) (mouse) findings from murine models to human systems?

  • Methodology : Cross-validate results in humanized models (e.g., PDX or organoids) and primary patient-derived cells. Use RNA-seq to compare PAR-4 pathway conservation between species. Address external validity threats by replicating studies in multiple cell lineages and genetic backgrounds . For clinical relevance, align with FINER criteria: Feasible, Interesting, Novel, Ethical, Relevant .

Methodological Frameworks for Data Interpretation

  • Theoretical Integration : Link findings to PAR-4’s role in prostate apoptosis response-4 (PAWR) signaling or crosstalk with p53. Use conceptual frameworks (e.g., systems biology networks) to map interactions .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality in conflicting reports. For example, reconcile discrepancies in PAR-4’s dependence on p53 status using isogenic cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.